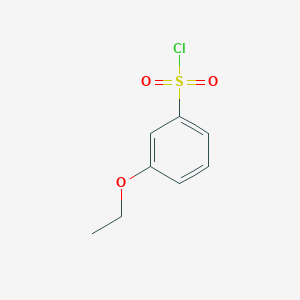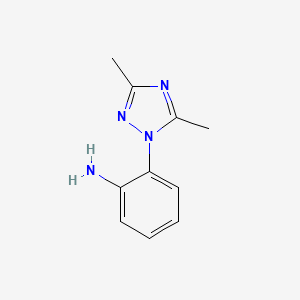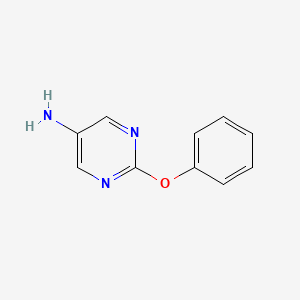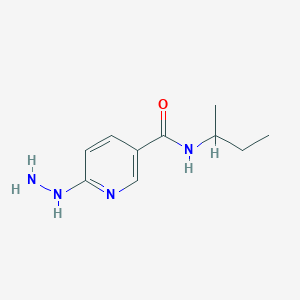
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide
説明
“N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom, and a hydrazine group, which is a type of amine that contains two nitrogen atoms. The “butan-2-yl” indicates a butyl group attached at the second carbon .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups. The pyridine ring provides a planar, aromatic center to the molecule. The butyl group is an alkyl chain, which may provide some flexibility to the molecule, and the hydrazine group could potentially form hydrogen bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the hydrazine group could potentially be involved in reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyridine ring might make it somewhat polar, while the butyl group would provide some hydrophobic character .科学的研究の応用
Synthesis and Properties
- Synthesis Techniques : The compound is synthesized through reactions involving malonamide, aldehyde, and malononitrile, using water and triethylamine as a base at room temperature. These techniques are essential in creating compounds with potential applications in various scientific fields (Jayarajan et al., 2019).
Potential Therapeutic Applications
- Anticancer Activity : Molecular docking studies of related compounds suggest significant interactions near the colchicines binding site of tubulin, indicating a potential role in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Chemical Reactions and Modifications
- Alkylation Reactions : Studies show that pyridine-3-carboxamide reacts with alkyl radicals to yield mono-, di-, and tri-alkylated products. This reactivity plays a crucial role in the modification of the compound for various applications (Tada & Yokoi, 1989).
Binding and Interaction Studies
- Molecular Docking Analyses : The compound's interaction with various biological targets, such as the colchicine binding site of tubulin, is investigated using molecular docking analyses. This approach is vital for understanding the potential therapeutic applications of the compound (Jayarajan et al., 2019).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-butan-2-yl-6-hydrazinylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-3-7(2)13-10(15)8-4-5-9(14-11)12-6-8/h4-7H,3,11H2,1-2H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRAMRDGZNKETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CN=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-6-hydrazinylpyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{4-[4-(Propan-2-yl)phenyl]phenyl}methanamine](/img/structure/B1453702.png)
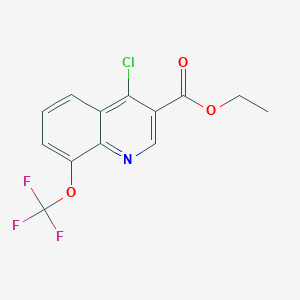
![2-[(3-Pyridinylmethyl)amino]isonicotinic acid](/img/structure/B1453704.png)
![2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid](/img/structure/B1453709.png)

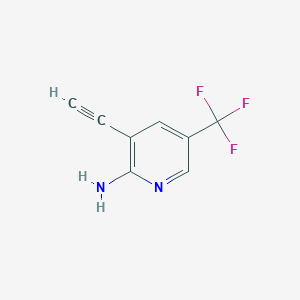


![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1453717.png)
